(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol
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Overview
Description
(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol: is an organic compound characterized by the presence of a pyrazole ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethan-1-ol Moiety: The pyrazole ring can be functionalized by reacting it with an appropriate alkylating agent, such as an epoxide or a halohydrin, under basic conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of (1R)-1-(1H-Pyrazol-4-yl)ethanone.
Reduction: Formation of (1R)-1-(1H-Dihydropyrazol-4-yl)ethan-1-ol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol: The enantiomer of (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol, which may have different biological activity.
1-(1H-Pyrazol-4-yl)ethanone: Lacks the hydroxyl group, leading to different chemical reactivity and applications.
1-(1H-Pyrazol-4-yl)ethanol: A racemic mixture of both enantiomers.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C5H8N2O |
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Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1R)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-2-6-7-3-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1 |
InChI Key |
GGPILYBGTQJNOK-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CNN=C1)O |
Canonical SMILES |
CC(C1=CNN=C1)O |
Origin of Product |
United States |
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